2-Methoxy-2-(5-methylthiophen-3-yl)ethan-1-amine
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Overview
Description
2-Methoxy-2-(5-methylthiophen-3-yl)ethan-1-amine is an organic compound with the molecular formula C8H13NOS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a methoxy group and an amine group attached to a thiophene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(5-methylthiophen-3-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylthiophene and 2-methoxyethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) to deprotonate the 2-methoxyethanol, followed by nucleophilic substitution with 5-methylthiophene.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(5-methylthiophen-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohol.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: N-substituted amines
Scientific Research Applications
2-Methoxy-2-(5-methylthiophen-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving thiophene derivatives.
Industry: The compound is used in the production of materials with specific properties, such as conductive polymers and advanced materials for electronic applications.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(5-methylthiophen-3-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The methoxy and amine groups play a crucial role in binding to these targets, modulating their activity and leading to specific biological effects. The thiophene ring provides structural stability and contributes to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine
- 2-(2-Methoxyethoxy)ethanamine
- 2-Methoxyethanamine
Comparison
Compared to similar compounds, 2-Methoxy-2-(5-methylthiophen-3-yl)ethan-1-amine is unique due to the presence of the 5-methylthiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of specialized organic molecules with specific biological and chemical properties.
Properties
Molecular Formula |
C8H13NOS |
---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
2-methoxy-2-(5-methylthiophen-3-yl)ethanamine |
InChI |
InChI=1S/C8H13NOS/c1-6-3-7(5-11-6)8(4-9)10-2/h3,5,8H,4,9H2,1-2H3 |
InChI Key |
VMPMOKYCBAZYRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C(CN)OC |
Origin of Product |
United States |
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